Cas no 1013720-30-3 (3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide)

3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a structurally complex organic compound featuring a pyrrole core substituted with a 1,3-dioxaindane moiety and a cyanoacrylamide group linked to a thiazolyl ring. This molecular architecture suggests potential utility in agrochemical or pharmaceutical applications, particularly as an intermediate or active ingredient. The presence of multiple functional groups, including the electron-withdrawing cyano and amide functionalities, may enhance reactivity and binding affinity in target interactions. Its heterocyclic framework could contribute to stability and selectivity, making it a candidate for further research in crop protection or medicinal chemistry. The compound’s precise properties would require empirical evaluation.
3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide structure
1013720-30-3 structure
Product Name:3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS No:1013720-30-3
MF:C20H16N4O3S
MW:392.431042671204
CID:5782747
PubChem ID:9211050
Update Time:2025-06-12

3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 1013720-30-3
    • 3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
    • AKOS001083841
    • EN300-26617578
    • Z64366188
    • Inchi: 1S/C20H16N4O3S/c1-12-7-14(8-15(10-21)19(25)23-20-22-5-6-28-20)13(2)24(12)16-3-4-17-18(9-16)27-11-26-17/h3-9H,11H2,1-2H3,(H,22,23,25)/b15-8+
    • InChI Key: TXVNSHPVSRTFMK-OVCLIPMQSA-N
    • SMILES: S1C=CN=C1NC(/C(/C#N)=C/C1C=C(C)N(C2=CC=C3C(=C2)OCO3)C=1C)=O

Computed Properties

  • Exact Mass: 392.09431156g/mol
  • Monoisotopic Mass: 392.09431156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 117Ų

3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26617578-0.05g
3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
1013720-30-3 95.0%
0.05g
$246.0 2025-03-20

3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide Related Literature

Additional information on 3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Introduction to Compound with CAS No. 1013720-30-3 and Its Applications in Modern Chemical Biology

Compound with the CAS number 1013720-30-3 is a sophisticated molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. The molecular structure of this compound, specifically named as 3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide, exhibits a complex arrangement of heterocyclic rings and functional groups that contribute to its remarkable biological activity. This introduction aims to provide a comprehensive overview of the compound, its synthesis, biological significance, and recent applications in pharmaceutical research.

The structural framework of 3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is characterized by the presence of a pyrrole ring, a dioxaindane moiety, and a thiazole ring, each contributing to the molecule's overall reactivity and interaction with biological targets. The pyrrole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins and enzymes. The dioxaindane group introduces rigidity to the molecule, enhancing its stability and binding affinity. Additionally, the cyano and thiazole substituents add further complexity and potential for diverse biological activities.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The compound with CAS no. 1013720-30-3 has been extensively studied for its pharmacological properties. Research has demonstrated that this molecule exhibits significant inhibitory effects on various enzymes and receptors involved in inflammatory pathways. Specifically, studies have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in inflammation and pain signaling.

Moreover, the structural features of 3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide have made it a valuable scaffold for drug design. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers have been able to identify potential binding sites on target proteins and optimize the compound's structure for improved efficacy. These efforts have led to the development of several derivatives with enhanced pharmacological profiles.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the pyrrole ring through cyclization reactions involving appropriate precursors. Subsequent steps include functional group transformations such as nitrile formation and thiazole incorporation. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to streamline these processes and improve overall efficiency.

In addition to its pharmacological significance, compound with CAS no. 1013720-30-3 has shown promise in preclinical studies as an anti-inflammatory agent. Animal models have demonstrated that it can effectively reduce inflammation without causing significant side effects. These findings have prompted further investigation into its potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to interact with multiple targets suggests that it may have broader therapeutic utility beyond simple anti-inflammatory effects.

The development of novel drug candidates relies heavily on advancements in synthetic chemistry and biotechnology. The synthesis of complex molecules like 3-[1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(1,3-thiazol-2-ylyl)propenamide exemplifies how interdisciplinary approaches can lead to innovative solutions in drug discovery. By combining traditional organic synthesis with modern biocatalytic methods, researchers can achieve higher levels of precision and efficiency in producing these molecules.

The biological activity of this compound has also been explored in terms of its interaction with cellular pathways involved in cancer progression. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways such as MAPK and PI3K/Akt. These findings highlight the potential of this molecule as an anticancer agent and warrant further investigation into its mechanisms of action.

In conclusion, compound with CAS no. 1013720-30-3, specifically named as 3-[1-(1,3-dioxaindan -5 - yl)- 2 , 5 - dimethyl - 1 H - pyrrol - 3 - yl ] - 2 - cyano - N -( 1 , 3 - thiazol - 2 - yl ) prop - 2 - enamide, represents a significant advancement in chemical biology research due to its unique structure and diverse biological activities. Its potential applications in pharmaceutical research underscore the importance of developing novel heterocyclic compounds for therapeutic purposes.

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